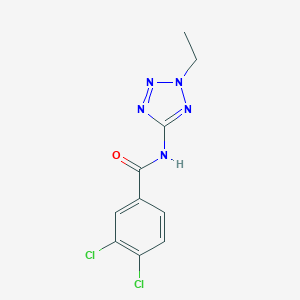
3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the tetrazole family of compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in bacterial and fungal cell wall synthesis. It may also act by modulating the activity of certain inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to reduce the production of certain inflammatory mediators, such as prostaglandins and cytokines.
実験室実験の利点と制限
One advantage of using 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a new antibiotic. This could lead to the development of new drugs to combat antibiotic-resistant bacteria. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One direction is to further investigate its potential as a new antibiotic. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory conditions. Additionally, further studies are needed to determine its safety and efficacy in animal models and humans.
合成法
The synthesis of 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 2-ethyl-5-aminotetrazole in the presence of a base such as triethylamine. This reaction results in the formation of 3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide as a white solid. The yield of this reaction is typically around 70%.
科学的研究の応用
3,4-dichloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
特性
分子式 |
C10H9Cl2N5O |
|---|---|
分子量 |
286.11 g/mol |
IUPAC名 |
3,4-dichloro-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9Cl2N5O/c1-2-17-15-10(14-16-17)13-9(18)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3,(H,13,15,18) |
InChIキー |
WLJJLIPOQGMQPN-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244448.png)
![4-Ethoxy-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244449.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenoxyacetamide](/img/structure/B244450.png)
![2-chloro-N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244452.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![5-(3-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244457.png)
![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244464.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)